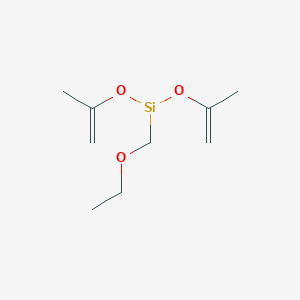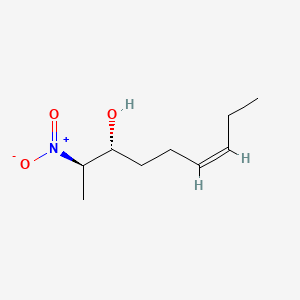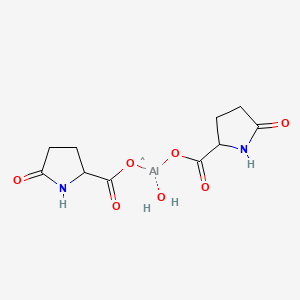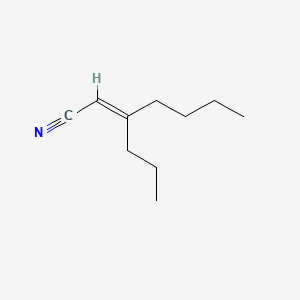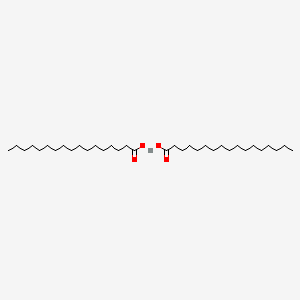
Cadmium bis(heptadecanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium bis(heptadecanoate) is a chemical compound with the molecular formula C₃₄H₆₆CdO₄
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium bis(heptadecanoate) can be synthesized through a reaction between cadmium salts (such as cadmium chloride or cadmium nitrate) and heptadecanoic acid. The reaction typically involves dissolving the cadmium salt in a suitable solvent, followed by the addition of heptadecanoic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of cadmium bis(heptadecanoate) as a precipitate .
Industrial Production Methods: In an industrial setting, the production of cadmium bis(heptadecanoate) may involve large-scale reactions under controlled conditions. The process includes the purification of raw materials, precise control of reaction temperatures, and the use of solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cadmium bis(heptadecanoate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of cadmium oxide and other by-products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, potentially converting cadmium bis(heptadecanoate) to cadmium metal and heptadecanoic acid.
Substitution: In this reaction, one or more atoms in the compound are replaced by other atoms or groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cadmium oxide and heptadecanoic acid derivatives.
Reduction: Cadmium metal and heptadecanoic acid.
Substitution: New cadmium-containing compounds with different functional groups.
Scientific Research Applications
Cadmium bis(heptadecanoate) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cadmium-containing compounds and as a reagent in various chemical reactions.
Biology: Research into the biological effects of cadmium compounds often involves cadmium bis(heptadecanoate) to study its interactions with biological molecules.
Medicine: While cadmium compounds are generally toxic, they are sometimes used in controlled settings to investigate their potential therapeutic effects and mechanisms of toxicity.
Industry: Cadmium bis(heptadecanoate) is used in the production of specialized materials and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism by which cadmium bis(heptadecanoate) exerts its effects involves several pathways:
Comparison with Similar Compounds
Cadmium stearate: Another cadmium salt of a fatty acid, used in similar applications.
Cadmium oleate: A cadmium salt of oleic acid, with comparable properties and uses.
Cadmium palmitate: A cadmium salt of palmitic acid, also used in industrial and research settings
Uniqueness: Cadmium bis(heptadecanoate) is unique due to its specific fatty acid chain length, which can influence its solubility, reactivity, and interactions with other molecules. This uniqueness makes it valuable for certain specialized applications where other cadmium salts may not be as effective .
Properties
CAS No. |
62149-56-8 |
|---|---|
Molecular Formula |
C34H66CdO4 |
Molecular Weight |
651.3 g/mol |
IUPAC Name |
cadmium(2+);heptadecanoate |
InChI |
InChI=1S/2C17H34O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |
InChI Key |
ZNDXMUNDOCJFQM-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


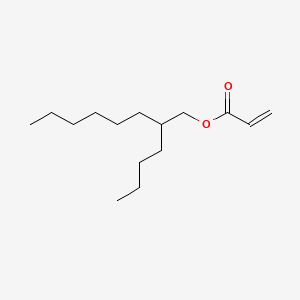

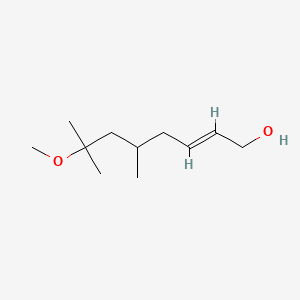
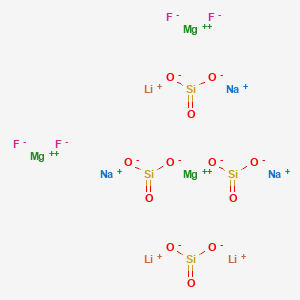
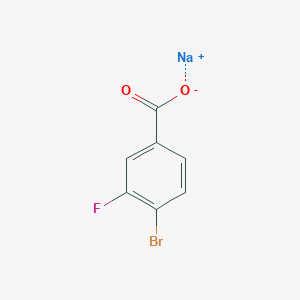
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)

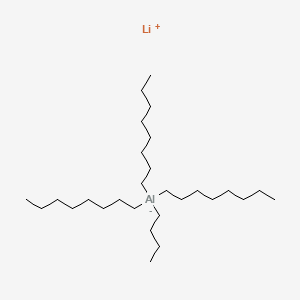
![2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium bromide](/img/structure/B12651064.png)
